Fmoc-L-2-(5-bromothienyl)alanine
Description
Significance of Thiophene (B33073) and Bromine Moieties in Bioactive Compounds
The thiophene nucleus is a five-membered, sulfur-containing aromatic heterocycle that is a prominent structural motif in medicinal chemistry. researchgate.netslideshare.net Often considered a bioisostere of the benzene (B151609) ring, a thiophene can frequently replace a benzene ring in a biologically active compound without a loss of activity. wikipedia.org Thiophene derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. researchgate.netnih.govnih.gov This broad spectrum of bioactivity has made the thiophene moiety a subject of considerable interest for medicinal chemists in the design and synthesis of new pharmaceutical agents. researchgate.net
Role of Fmoc Protecting Group in Modern Peptide Synthesis Strategies
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group of amino acids, and it plays a central role in modern solid-phase peptide synthesis (SPPS). wikipedia.orgpublish.csiro.au Developed in the late 1970s, the Fmoc/tBu (tert-butyl) strategy has become widespread due to its milder reaction conditions compared to the older Boc (tert-butyloxycarbonyl) strategy, which requires harsh acids for deprotection. lgcstandards.comamericanpeptidesociety.org
The key advantage of the Fmoc group is its stability towards acids and its clean and rapid removal by a weak base, typically a solution of piperidine (B6355638) in a polar solvent like N,N-dimethylformamide (DMF). wikipedia.orgpublish.csiro.au This orthogonality allows for the use of acid-labile protecting groups on amino acid side chains, which remain intact during the iterative N-terminal Fmoc deprotection steps. total-synthesis.com Furthermore, the cleavage of the Fmoc group releases dibenzofulvene, which has a strong UV absorbance. wikipedia.org This property allows for the real-time, spectrophotometric monitoring of the deprotection reaction, ensuring the efficient and complete synthesis of the desired peptide chain. wikipedia.orgpublish.csiro.au The ease of use, compatibility with a wide range of chemistries, and suitability for automation have made Fmoc-based SPPS a preferred method for synthesizing complex and modified peptides. americanpeptidesociety.orgtotal-synthesis.com
Overview of Research Trajectories for Fmoc-L-2-(5-bromothienyl)alanine Derivatives
This compound serves as a specialized building block for the synthesis of custom peptides, primarily through Fmoc-based SPPS. chemimpex.com Research involving this compound focuses on leveraging its unique structural features—the bromothienyl side chain—to create peptides with novel or enhanced biological activities. chemimpex.com
The primary research trajectory is in the field of drug development, where the incorporation of this UAA into peptide sequences aims to improve therapeutic properties. chemimpex.com The bromothienyl moiety can influence the peptide's conformation and its interaction with biological targets, potentially leading to increased efficacy or selectivity. chemimpex.com Its structural characteristics make it a candidate for research into new cancer therapies, where targeted peptide-based drugs are of significant interest. chemimpex.com
Another area of application is in bioconjugation. The unique reactivity of the bromothienyl group can be exploited to link peptides to other biomolecules, such as proteins or fluorescent dyes. chemimpex.com This is essential for creating targeted drug delivery systems, diagnostic tools, and probes for studying cellular processes. chemimpex.com The inherent properties of the compound also suggest its potential use in the development of novel biosensors, where the bromothienyl group could enhance binding affinity and selectivity for specific analytes. chemimpex.com
Compound Properties
| Property | Value |
| Synonyms | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-bromothiophen-2-yl)propanoic acid, Fmoc-3-(5-broMothien-2-yl)-L-alanine |
| CAS Number | 220497-50-7 wuxiapptec.comchemicalbook.com |
| Molecular Formula | C22H18BrNO4S chemimpex.comwuxiapptec.com |
| Molecular Weight | 472.35 g/mol chemimpex.comwuxiapptec.com |
| Appearance | White to off-white powder/solid chemimpex.comchemicalbook.com |
| Purity | ≥95% wuxiapptec.comlabcompare.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(5-bromothiophen-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrNO4S/c23-20-10-9-13(29-20)11-19(21(25)26)24-22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18-19H,11-12H2,(H,24,27)(H,25,26)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNLVFDGUSJGFG-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(S4)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(S4)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220497-50-7 | |
| Record name | (αS)-5-Bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-thiophenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220497-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies and Chemical Transformations of Fmoc L 2 5 Bromothienyl Alanine
Precursor Synthesis and Stereoselective Routes
The creation of Fmoc-L-2-(5-bromothienyl)alanine is a multi-step process that begins with the synthesis of its core amino acid structure, L-2-(5-bromothienyl)alanine. Ensuring the correct stereochemistry is paramount and is a key focus of synthetic strategies.
Synthesis of L-2-(5-bromothienyl)alanine Intermediates
The synthesis of the foundational amino acid, L-2-(5-bromothienyl)alanine, is a critical first step. While various synthetic routes are possible, a common approach involves the construction of the amino acid from precursors such as 2-bromo-5-(bromomethyl)thiophene. Asymmetric synthesis methods are often employed to establish the desired L-stereocenter. This can involve using chiral auxiliaries or enzymatic resolutions. For instance, biosynthetic pathways using engineered enzymes like alanine (B10760859) dehydrogenase can produce specific stereoisomers of alanine derivatives. nih.govnih.gov The resulting L-2-(5-bromothienyl)alanine, a key intermediate scbt.comcusabio.com, serves as the direct precursor for the subsequent protection step.
Stereochemical Control in Bromothienylalanine Synthesis
Achieving high stereochemical purity is essential for the biological activity of the final peptide. Stereochemical control during the synthesis of L-2-(5-bromothienyl)alanine is typically achieved through asymmetric synthesis strategies. nih.gov One effective method involves the use of chiral phase-transfer catalysts to guide the alkylation of a glycine-derived Schiff base with 2-bromo-5-(chloromethyl)thiophene. This approach ensures the formation of the L-enantiomer with high selectivity. Another strategy relies on the enzymatic resolution of a racemic mixture of the N-acetylated amino acid, where an acylase enzyme selectively deacylates the L-enantiomer, allowing for its separation from the unreacted D-enantiomer.
Fmoc Protection Strategies for Amino Acid Derivatives
Once the L-2-(5-bromothienyl)alanine intermediate is obtained, the α-amino group must be protected to prevent unwanted side reactions during peptide synthesis. altabioscience.com The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group due to its stability under acidic conditions and its facile removal with a mild base, such as piperidine (B6355638). total-synthesis.comwikipedia.org
The protection reaction is typically carried out under Schotten-Baumann conditions. The amino acid is dissolved in an aqueous solution with a base, such as sodium bicarbonate, and then treated with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). total-synthesis.comwikipedia.orgrsc.org The nucleophilic amino group attacks the electrophilic carbonyl carbon of the Fmoc reagent, leading to the formation of a stable carbamate (B1207046) linkage and yielding the desired this compound. total-synthesis.com Specialized techniques, such as using a temporary copper(II) complex to block other reactive sites, can be employed to achieve selective Fmoc protection on complex molecules. acs.org
| Parameter | Description |
| Reagent | 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) |
| Substrate | L-2-(5-bromothienyl)alanine |
| Solvent System | Typically a biphasic system like dioxane/water or a polar aprotic solvent like DMF. total-synthesis.com |
| Base | A mild inorganic base such as Sodium Bicarbonate (NaHCO₃) or an organic base like Pyridine. total-synthesis.com |
| Mechanism | Nucleophilic acyl substitution at the amino group. |
| Key Advantage | The Fmoc group is orthogonal to acid-labile side-chain protecting groups (e.g., Boc, Trt), which is crucial for Solid-Phase Peptide Synthesis (SPPS). altabioscience.com |
Derivatization and Post-Synthetic Functionalization Strategies
The true synthetic utility of this compound lies in the chemical reactivity of its unique side chain. The bromine atom on the thiophene (B33073) ring acts as a versatile chemical handle for post-synthetic modification of peptides. researchgate.net
Chemical Reactions of the Bromine-Substituted Thienyl Moiety
The bromine atom on the electron-rich thiophene ring is susceptible to a variety of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions and nucleophilic substitution. These reactions allow for the introduction of new functional groups onto the peptide after it has been assembled, a strategy known as post-synthetic modification. rsc.org This approach enables the creation of peptides with functionalities that would not be compatible with the conditions of solid-phase peptide synthesis. The bromoacetyl group, for example, is a known moiety for reacting with sulfhydryl groups to form stable thioether linkages in peptides. nih.govwipo.intresearchgate.net
The bromine atom on the 5-position of the thienyl ring can be displaced by a range of nucleophiles, a process often facilitated by the electronic nature of the aromatic ring system. While the thiophene ring is electron-rich, the presence of an activating group or the use of specific catalytic systems can promote nucleophilic aromatic substitution (SNAr). chegg.com This reaction pathway opens the door to incorporating a wide array of chemical moieties.
This method allows for the introduction of diverse functionalities by reacting the bromo-thienyl side chain with different nucleophiles. For example, reaction with thiols can introduce alkyl or aryl thioethers, reaction with amines can form amino-substituted derivatives, and reaction with alkoxides can yield ether-linked side chains. This versatility is invaluable for synthesizing peptide-based drugs, probes, and biomaterials with tailored functions.
| Nucleophile | Functional Group Introduced | Potential Application |
| R-SH (Thiol) | Thioether (-S-R) | Bioconjugation, Cyclization |
| R-NH₂ (Amine) | Secondary Amine (-NH-R) | Altering charge/polarity, Linker attachment |
| R-OH (Alcohol/Phenol) | Ether (-O-R) | Modifying hydrophobicity |
| CN⁻ (Cyanide) | Nitrile (-CN) | Introduction of a reactive handle |
| N₃⁻ (Azide) | Azide (B81097) (-N₃) | Click chemistry ligation |
Palladium-Mediated Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high efficiency and selectivity. In the context of this compound, the bromine atom on the thiophene ring serves as a versatile handle for such transformations. This allows for the introduction of a wide array of substituents, thereby modifying the compound's steric and electronic properties.
These reactions typically involve an oxidative addition of the aryl bromide to a low-valent palladium(0) species, followed by transmetalation with a suitable coupling partner and reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. Common examples of palladium-catalyzed cross-coupling reactions applicable to this substrate include the Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig reactions.
For instance, the Suzuki coupling would involve the reaction of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. This would result in the formation of a new C-C bond, replacing the bromine atom with the organic group from the boronic acid. Similarly, Stille coupling would utilize an organotin reagent, Heck coupling an alkene, and Sonogashira coupling a terminal alkyne. The Buchwald-Hartwig amination would allow for the formation of a C-N bond, introducing an amine moiety.
The choice of catalyst, ligands, base, and solvent is crucial for the success of these reactions and is often determined empirically for a specific substrate. The ability to functionalize the thiophene ring of this compound through these methods significantly expands its utility in the synthesis of complex peptides and peptidomimetics with tailored biological activities.
Recent advancements have focused on developing more active and stable palladium catalysts, often in the form of pre-catalysts that are activated in situ. These developments have enabled cross-coupling reactions to be carried out under milder conditions and with a broader range of functional groups. rsc.orgnih.gov For example, PEPPSI-type Pd(II) complexes have been shown to be effective in the C-H activation of furanyl and thiofuranyl substrates. mdpi.com Furthermore, protocols for the palladium-catalyzed arylation of the β-C(sp³)–H bonds of alanine have been developed, showcasing the potential for sequential C-H functionalization to create diverse aromatic α-amino acids. rsc.org
A plausible mechanistic pathway for these reactions involves the initial generation of an arylpalladium intermediate through transmetalation, which then reacts with the substrate to form a new complex. nih.gov Subsequent steps lead to the formation of the desired product and regeneration of the palladium catalyst. nih.gov
Table 1: Examples of Palladium-Mediated Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed |
| Suzuki Coupling | Boronic acid/ester | C-C |
| Stille Coupling | Organotin reagent | C-C |
| Heck Coupling | Alkene | C-C |
| Sonogashira Coupling | Terminal alkyne | C-C |
| Buchwald-Hartwig Amination | Amine | C-N |
Linker Chemistry for Bioconjugation and Probe Development
The unique structural characteristics of this compound make it a valuable component in the fields of bioconjugation and probe development. chemimpex.com The presence of the reactive bromothienyl group allows for its attachment to other molecules, a process crucial for creating targeted therapies and diagnostic tools. chemimpex.com
In bioconjugation, this compound can be used to link peptides to various biomolecules. chemimpex.com This is essential for the development of antibody-drug conjugates (ADCs), where a potent drug is attached to an antibody that specifically targets cancer cells. The bromothienyl group can serve as an attachment point for a linker molecule, which in turn connects to the cytotoxic agent.
Furthermore, the inherent fluorescent properties of the Fmoc group and the potential for the modified thiophene ring to act as a fluorophore make this compound suitable for creating fluorescent probes. chemimpex.com These probes can be incorporated into peptides or other biomolecules to visualize cellular processes in real-time, aiding in the study of protein interactions and other biological phenomena. chemimpex.com
The development of cleavable linkers is also an important aspect of this field. ub.edu These linkers are designed to be stable in circulation but are cleaved under specific conditions, such as the low pH environment of a tumor or the presence of certain enzymes, to release the active drug or imaging agent at the target site.
Methodologies for Purity Assessment and Research-Oriented Characterization
Ensuring the purity and verifying the identity of synthesized compounds like this compound are critical steps in chemical research. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Chromatographic Techniques for Separation and Purification in Synthesis Research
Chromatographic methods are indispensable for the separation and purification of this compound and its derivatives from reaction mixtures. chemimpex.comub.educlearsynth.com High-Performance Liquid Chromatography (HPLC) is a primary tool for both analytical and preparative-scale separations. nih.gov
Reversed-Phase HPLC (RP-HPLC) is the most common mode used for peptides and amino acid derivatives. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For Fmoc-protected amino acids, a gradient elution is often employed, where the concentration of an organic solvent (like acetonitrile) in the aqueous mobile phase is gradually increased to elute compounds of increasing hydrophobicity. The purity of this compound is typically reported as ≥98% as determined by HPLC. chemimpex.com
Supercritical Fluid Chromatography (SFC) has emerged as a greener alternative to HPLC, utilizing supercritical carbon dioxide as the main mobile phase component. researchgate.net SFC can offer faster separations and reduced organic solvent consumption. researchgate.net
Ion-Exchange Chromatography (IEX) can also be used, particularly for purifying peptides containing this compound. nih.gov This technique separates molecules based on their net charge.
Table 2: Chromatographic Techniques for Purity Assessment
| Technique | Principle | Application in this compound Research |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity | Primary method for purity assessment and purification. |
| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid mobile phase | A "green" alternative to HPLC for both chiral and achiral separations. |
| Ion-Exchange Chromatography (IEX) | Separation based on net charge | Purification of peptides containing the amino acid. |
Spectroscopic Verification Methods in Chemical Synthesis Research
Once purified, the identity and structural integrity of this compound are confirmed using various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural elucidation. ¹H NMR provides information about the number and types of protons and their neighboring atoms, while ¹³C NMR provides information about the carbon skeleton. These spectra can confirm the presence of the Fmoc group, the alanine backbone, and the substituted thiophene ring.
Mass Spectrometry (MS) is used to determine the molecular weight of the compound. nih.gov The measured molecular weight should match the calculated molecular weight of C₂₂H₁₈BrNO₄S, which is 472.35 g/mol . chemimpex.combuyersguidechem.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.
Infrared (IR) Spectroscopy can be used to identify the presence of key functional groups, such as the carbonyl groups of the carboxylic acid and the carbamate (Fmoc group), and the N-H bond of the amine.
Table 3: Spectroscopic Methods for Characterization
| Technique | Information Obtained | Expected for this compound |
| ¹H NMR | Proton environment and connectivity | Signals corresponding to Fmoc, alanine, and bromothienyl protons. |
| ¹³C NMR | Carbon skeleton | Signals corresponding to all carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Molecular weight | [M+H]⁺ at m/z ~473.35 |
| Infrared (IR) Spectroscopy | Functional groups | Characteristic absorptions for C=O, N-H, and aromatic C-H bonds. |
Integration of Fmoc L 2 5 Bromothienyl Alanine into Peptide and Protein Systems
Solid-Phase Peptide Synthesis (SPPS) Protocols
The cornerstone of chemical peptide synthesis is the SPPS method, with the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy being the most prevalent approach. nih.govnih.gov This method allows for the stepwise assembly of amino acids on a solid support, enabling the creation of complex peptide sequences. nih.gov The incorporation of a specialized amino acid like Fmoc-L-2-(5-bromothienyl)alanine into a growing peptide chain follows these established protocols.
The efficiency of the coupling reaction is critical in SPPS, as incomplete reactions can lead to deletion sequences and difficult purifications. For sterically demanding amino acids such as this compound, optimizing coupling conditions is paramount to achieving high yields. Key factors influencing efficiency include the choice of coupling reagent, solvent, temperature, and reaction time.
Commonly used coupling reagents in Fmoc-SPPS are based on carbodiimides (like DIC) or phosphonium (B103445) (like PyBOP) and aminium/uronium salts (like HBTU and HATU). The selection of the reagent can significantly impact the reaction rate and suppression of side reactions. For instance, the use of aminium/uronium reagents in conjunction with an additive like Oxyma (ethyl cyano(hydroxyimino)acetate) is a standard approach to ensure high coupling efficiency. nih.gov
The inherent problem of peptide insolubility, either of the fully protected peptide in organic solvents or the final unprotected peptide in aqueous buffers, can hinder synthesis. nih.gov This issue, known as on-resin aggregation, can be particularly pronounced with hydrophobic or bulky residues and can lead to both poor coupling and incomplete Fmoc deprotection. Strategies to mitigate this include the use of chaotropic salts, elevated temperatures (as in microwave-assisted SPPS), or switching to more effective solvents.
Table 1: Common Coupling Reagents for Fmoc-SPPS
| Reagent Class | Example Reagents | Additive | Key Features |
| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | Oxyma, HOBt | Cost-effective; requires an additive to suppress racemization. |
| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | - | High reactivity; can be used without an additional additive. |
| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | DIPEA, collidine | Very efficient and fast-acting; HATU is particularly effective for difficult couplings. |
This table presents a summary of common coupling reagents used in Solid-Phase Peptide Synthesis (SPPS). The choice of reagent is crucial for optimizing the incorporation of amino acids like this compound.
The Fmoc/tBu strategy relies on an orthogonal protection scheme. The temporary Nα-Fmoc group is labile to mild basic conditions (typically 20% piperidine (B6355638) in DMF), while the permanent side-chain protecting groups (like tBu) and the resin linker are cleaved simultaneously by strong acid (typically trifluoroacetic acid, TFA). nih.govchempep.com
The thienyl and bromo-substituents on the side chain of this compound are stable to the repetitive mild base treatments required for Fmoc group removal. chempep.com They are also generally robust to the final cleavage from the resin using a standard TFA "cocktail," which includes scavengers like water and triisopropylsilane (B1312306) (TIS) to quench reactive carbocations generated during the deprotection of other side chains. This compatibility ensures that the integrity of the bromothienyl moiety is maintained throughout the synthesis process, allowing for its successful incorporation into the final peptide sequence.
SPPS can be performed either manually or using automated synthesizers. The primary goal of inventing SPPS was to facilitate a faster and more automated process for peptide synthesis. nih.gov
Manual Synthesis: This approach offers maximum flexibility, allowing for real-time adjustments to coupling times, reagents, and reaction conditions. This is particularly advantageous when incorporating valuable or difficult-to-couple building blocks like specialized ncAAs, as each step can be carefully monitored (e.g., via a Kaiser test) to ensure completion. However, it is labor-intensive and less suitable for high-throughput applications.
Automated Synthesis: Modern automated peptide synthesizers, including those utilizing microwave irradiation to enhance reaction kinetics, offer high throughput, reproducibility, and reduced manual labor. nih.govnih.gov These systems are highly efficient for producing standard peptides and can be programmed to perform extended or double couplings for challenging residues. nih.gov The incorporation of this compound is feasible on automated platforms, though it may require specific protocol optimization, such as programming a longer coupling time or using a more potent coupling reagent for that specific step to ensure high incorporation efficiency. A combination of automated and manual approaches is also common, where a peptide backbone is synthesized automatically, and specific modifications are introduced manually. nih.gov
Genetic Code Expansion (GCE) and Site-Specific Protein Incorporation
Genetic code expansion allows for the co-translational incorporation of ncAAs into proteins in living cells. nih.govnih.gov This powerful technique requires an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA), which function as an orthogonal pair that is independent of the host cell's endogenous translational machinery. nih.govnih.gov This pair is engineered to recognize a unique codon, typically a nonsense (stop) codon like UAG (amber), thereby directing the ribosome to insert the ncAA at a specific, genetically encoded site. frontiersin.org
To incorporate bromothienylalanine into a protein, a dedicated orthogonal aaRS/tRNA pair must be developed. This process generally involves two key steps:
Selection of a Candidate Orthogonal Pair: The most commonly used pairs are derived from organisms belonging to a different domain of life than the expression host. For expression in E. coli (a bacterium), pairs from archaea, such as the tyrosyl-tRNA synthetase/tRNA (TyrRS/tRNATyr) pair from Methanococcus jannaschii, are often used. nih.govnih.gov This pair has minimal cross-reactivity with the host's cellular machinery. nih.gov
Directed Evolution of the Synthetase: The selected aaRS must be engineered to specifically recognize and "charge" its cognate tRNA with bromothienylalanine instead of its natural amino acid substrate. This is achieved through directed evolution, where the synthetase's active site is mutated to create a library of variants. This library is then subjected to selection pressures. A positive selection allows cells containing a functional synthetase (one that incorporates the ncAA) to survive, while a negative selection eliminates synthetases that still recognize the canonical amino acid. This iterative process isolates a synthetase that is highly specific for the desired ncAA. nih.govnih.gov
Table 2: General Workflow for Engineering an Orthogonal aaRS/tRNA Pair
| Step | Description | Purpose |
| 1. Orthogonal Pair Selection | Choose an aaRS/tRNA pair from a different domain of life (e.g., archaeal pair for use in bacteria). | To ensure the pair does not cross-react with the host's endogenous synthetases and tRNAs (orthogonality). nih.gov |
| 2. Library Generation | Mutate key residues in the active site of the aaRS to create a large library of enzyme variants. | To generate diversity and create new binding pockets capable of accommodating the non-canonical amino acid. |
| 3. Positive Selection | Transform the library into host cells containing a reporter gene with an in-frame amber (UAG) codon at a permissive site. Grow cells in the presence of the ncAA. | To select for synthetase variants that can successfully incorporate the ncAA, allowing for expression of the reporter and cell survival. |
| 4. Negative Selection | Grow surviving cells in the absence of the ncAA but in the presence of all canonical amino acids. | To eliminate synthetase variants that still recognize and incorporate a canonical amino acid, which would lead to expression of a toxic reporter gene. |
| 5. Iteration and Validation | Repeat cycles of positive and negative selection. Isolate and sequence the evolved synthetase to identify key mutations. | To enrich for highly active and specific synthetase variants for the target ncAA. |
This table outlines the fundamental steps of directed evolution used to engineer an aminoacyl-tRNA synthetase (aaRS) to specifically recognize and utilize a non-canonical amino acid like bromothienylalanine.
The efficiency of GCE can be limited by the intracellular concentration of the ncAA. nih.gov For bromothienylalanine to be efficiently incorporated into a target protein, it must be effectively transported into the host cell's cytoplasm where translation occurs. If endogenous transporters are inefficient, several strategies can be employed to enhance uptake:
Transporter Engineering: Overexpressing known promiscuous amino acid transporters or engineering specific transporters can significantly increase the intracellular concentration of the ncAA.
Auxotrophic Strains: Using a host strain that is auxotrophic for a structurally similar canonical amino acid (e.g., phenylalanine or tyrosine) can reduce competition for uptake and for the engineered synthetase.
Media Optimization: Simply increasing the concentration of the ncAA in the growth media can sometimes be sufficient to boost intracellular levels, although this can be a costly approach.
Biosynthesis Pathway Engineering: In some cases, it may be possible to engineer the host cell to synthesize the ncAA itself, eliminating the need for external supplementation entirely. nih.gov
By optimizing these factors, researchers can improve the yield of the ncAA-containing protein, making GCE a more robust and accessible technology for creating proteins with novel chemical properties. nih.govnih.gov
Applications in Prokaryotic and Eukaryotic Protein Expression Systems
The site-specific incorporation of unnatural amino acids (UAAs) into proteins within living cells is a powerful tool for protein engineering and functional studies. The use of this compound in this context is facilitated by the expansion of the genetic code in both prokaryotic and eukaryotic expression systems. This methodology allows for the introduction of the unique functionalities of 5-bromothienylalanine into target proteins at specific positions.
The primary strategy involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This engineered pair functions independently of the host cell's endogenous synthetases and tRNAs, enabling the recognition of the unnatural amino acid and its corresponding codon. A nonsense codon, typically the amber stop codon (UAG), is repurposed to encode the UAA.
Recent advancements have highlighted pyrrolysine-based systems as particularly effective for incorporating a range of bioorthogonal handles into proteins in both bacterial and mammalian cells. nih.gov This approach allows for more precise labeling of proteins than traditional methods like GFP-tagging, as the UAA is much smaller and less likely to interfere with the native protein's function. nih.gov While this technique is well-established in bacteria, its application in mammalian cells has presented greater challenges, though significant progress has been made. nih.gov The ability to genetically encode UAAs with bioorthogonal groups provides a foundation for investigating complex biological processes, such as the dynamics of receptors on the surface of living mammalian cells. nih.gov
Table 1: Comparison of Protein Expression Systems for UAA Incorporation
| Feature | Prokaryotic Systems (e.g., E. coli) | Eukaryotic Systems (e.g., Mammalian Cells) |
| Complexity | Lower cellular complexity, simpler to manipulate genetically. | Higher complexity, more challenging for genetic manipulation. |
| Protein Folding & PTMs | Limited post-translational modifications (PTMs) and may lead to improper folding of complex proteins. | Capable of complex protein folding and a wide range of PTMs, more suitable for studying human proteins. |
| Expression Yield | Typically high protein yields. | Generally lower protein yields compared to prokaryotes. |
| UAA Incorporation | Well-established methods for site-specific incorporation of UAAs. nih.gov | More challenging but feasible, with systems like the pyrrolysine-based platform showing promise. nih.gov |
| Primary Application | Large-scale production of modified proteins for structural and in vitro studies. | Studying protein function, dynamics, and interactions in a native cellular context. nih.gov |
Post-Translational Peptide and Protein Modification Strategies
This compound is a valuable building block for post-translational modification due to the reactive nature of its 5-bromothiophenyl side chain. chemimpex.com This allows for the chemical modification of peptides and proteins after their synthesis, enabling the introduction of various functional groups, probes, or drug molecules.
Bioconjugation Techniques Utilizing the Bromine Moiety
The bromine atom on the thiophene (B33073) ring of this compound serves as a versatile handle for a variety of bioconjugation reactions. This halogenated moiety can participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Stille couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, effectively linking the peptide or protein to other molecules.
For instance, a Sonogashira coupling reaction can be used to attach a terminal alkyne to the thienyl ring. This alkyne can then be used in subsequent bioorthogonal ligation reactions. This two-step strategy allows for the site-specific labeling of biomolecules with a wide range of probes, including fluorophores, affinity tags, or drug-delivery systems. chemimpex.com The unique reactivity of the bromothienyl group enhances the potential for creating targeted therapies and diagnostic agents. chemimpex.com
Table 2: Cross-Coupling Reactions for Modifying the Bromine Moiety
| Reaction | Coupling Partners | Catalyst | Resulting Bond | Application in Bioconjugation |
| Suzuki Coupling | Aryl/vinyl boronic acid or ester | Palladium(0) | C-C | Attachment of aromatic or vinyl groups, which can carry other functionalities. |
| Sonogashira Coupling | Terminal alkyne | Palladium(0) and Copper(I) | C-C (alkyne) | Introduction of an alkyne handle for "click" chemistry. |
| Stille Coupling | Organostannane | Palladium(0) | C-C | Formation of a stable carbon-carbon bond with a variety of organic groups. |
| Buchwald-Hartwig Amination | Amine | Palladium(0) | C-N | Formation of a carbon-nitrogen bond for attaching amine-containing molecules. |
Bioorthogonal Ligation Chemistries Enabled by this compound Derivatives
Bioorthogonal chemistry refers to reactions that can occur in a living system without interfering with native biochemical processes. nih.gov Derivatives of this compound are instrumental in this field, as the bromine atom can be chemically converted into a bioorthogonal handle.
To participate in bioorthogonal reactions, the 5-bromothienylalanine residue must first be derivatized to include a suitable functional group. As mentioned, palladium-catalyzed cross-coupling reactions are a primary method for this transformation.
Alkynes: A terminal alkyne can be installed via a Sonogashira coupling reaction. This is a common handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov
Azides: While direct conversion of the bromine to an azide (B81097) is challenging, multi-step synthetic routes can be employed to introduce an azide functionality onto the thienyl ring or an attached linker.
Strained Alkenes: More complex synthetic transformations can be used to attach strained alkenes, such as cyclooctynes, which are used in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). magtech.com.cn
These strategies enable the creation of peptides and proteins that are primed for highly specific chemical ligation with probes or other molecules bearing the complementary functional group. nih.gov
CuAAC is a highly efficient and widely used "click" reaction that forms a stable triazole linkage between a terminal alkyne and an azide. nih.gov Once a derivative of this compound containing an alkyne is incorporated into a peptide or protein, it can be reacted with an azide-containing molecule in the presence of a copper(I) catalyst. nih.govbeilstein-journals.org
This reaction is noted for its reliability, high yield, and mild reaction conditions. nih.gov It has been extensively used for bioconjugation, including the attachment of fluorescent dyes for imaging, polyethylene (B3416737) glycol (PEG) chains to improve protein stability, and cytotoxic drugs for targeted cancer therapy. mdpi.com The development of ligands that accelerate the reaction and minimize copper-induced damage to biomolecules has further expanded its utility. nih.gov
A significant advancement in bioorthogonal chemistry has been the development of SPAAC, which eliminates the need for a potentially toxic copper catalyst. nih.gov This reaction utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide. magtech.com.cn
Derivatives of this compound can be functionalized with a strained alkyne, although this is a more synthetically demanding process. However, the resulting modified protein can be labeled in living cells without the concern of copper toxicity. SPAAC is a versatile conjugation strategy that has been used to develop modular platforms for targeted imaging and therapy. nih.gov While the kinetics of SPAAC are generally slower than CuAAC, the development of more reactive cyclooctynes continues to improve its efficiency. magtech.com.cn The lipophilicity of some cyclooctyne reagents can influence the properties of the resulting bioconjugate, which is a key consideration in ligand design. nih.gov
Other Bromine-Mediated Ligation Reactions (e.g., Palladium-catalyzed bioconjugations)
The bromine atom on the thiophene ring of this compound is a key functional handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are instrumental in peptide and protein engineering, enabling the site-specific introduction of diverse chemical moieties under mild, biocompatible conditions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are particularly prominent in this context. rsc.orgnih.gov
The Suzuki-Miyaura cross-coupling reaction, for instance, allows for the formation of a carbon-carbon bond between the 5-position of the thienyl ring and a wide array of aryl or vinyl boronic acids or their esters. nih.gov This method has been successfully applied to peptides containing halogenated amino acids, such as bromotryptophan, to create novel peptide architectures. pacific.edu While specific examples with this compound are not extensively documented in publicly available literature, the principles of the reaction are directly applicable. The reaction typically proceeds in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base, often in aqueous or mixed aqueous-organic solvent systems to maintain peptide solubility and integrity. nih.gov
The Sonogashira coupling is another powerful palladium-catalyzed reaction that forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. rsc.orgwuxiapptec.com This reaction has been employed for the modification of peptides containing halogenated residues, including brominated tryptophan, to introduce alkyne-containing tags for fluorescence labeling, biotinylation, or further "click" chemistry modifications. rsc.org The reaction conditions are generally mild and compatible with the functional groups present in peptides. rsc.orgwuxiapptec.com The versatility of these palladium-catalyzed reactions opens up a vast chemical space for the derivatization of peptides containing this compound.
Table 1: Representative Palladium-Catalyzed Reactions on Halogenated Amino Acids in Peptides
| Reaction Type | Halogenated Amino Acid (Example) | Coupling Partner | Catalyst/Reagents | Product | Reference |
| Suzuki-Miyaura | 4-Iodophenylalanine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Phenyl-substituted phenylalanine | nih.gov |
| Suzuki-Miyaura | 5-Bromotryptophan | Various arylboronic acids | PdCl₂(dppf), K₂CO₃ | 5-Aryl-tryptophan | nih.gov |
| Sonogashira | 4-Iodophenylalanine | Ferrocene alkyne | Pd catalyst | Ferrocene-labeled phenylalanine | wuxiapptec.com |
| Sonogashira | 6-Bromotryptophan (in a ribosomal peptide) | Various terminal alkynes | PdCl₂(CH₃CN)₂, sXPhos | Alkyne-functionalized tryptophan | rsc.org |
This table presents examples of palladium-catalyzed reactions on analogous halogenated amino acids to illustrate the potential for derivatization of peptides containing 5-bromothienylalanine.
Impact on Peptide and Protein Structure-Activity Relationship Studies
The introduction of this compound into a peptide sequence can significantly influence its three-dimensional structure and, consequently, its biological activity. The unique steric and electronic properties of the bromo-thienyl side chain can alter peptide conformation, molecular interactions, and receptor binding affinity.
Influence of the Thienyl Moiety on Conformational Preferences and Molecular Interactions
The thienyl group of 2-(5-bromothienyl)alanine is an aromatic, sulfur-containing heterocycle that can engage in various non-covalent interactions, including hydrophobic and π-stacking interactions. These interactions can play a crucial role in defining the secondary and tertiary structure of a peptide. The replacement of a natural aromatic amino acid, such as phenylalanine or tryptophan, with thienylalanine can lead to distinct conformational preferences.
Studies on peptides containing the non-natural amino acid β-2-thienylalanine have shown that it can promote the formation of β-sheet-rich amyloid fibrils. The thienyl residues are expected to confer interesting electronic properties due to charge delocalization and π-stacking. Nuclear Magnetic Resonance (NMR) studies are a powerful tool for elucidating the detailed conformational properties of such modified peptides in solution. nih.gov The conformational landscape of a peptide is often described as an ensemble of interconverting structures, and the incorporation of a thienylalanine residue can shift this equilibrium towards specific conformations.
Table 2: Influence of Unnatural Amino Acid Incorporation on Peptide Conformation
| Unnatural Amino Acid | Peptide Context | Conformational Effect | Technique(s) |
| β-2-Thienylalanine | Amyloid-beta derived peptide | Promotes β-sheet formation and fibril aggregation | Molecular Dynamics, 2D-NMR |
| Dipropylglycine | Chemotactic peptide analog | Induces an extended β-sheet-like structure | X-ray Diffraction, NMR, IR, CD |
| 1-Aminocyclohexanecarboxylic acid | Chemotactic peptide analog | Constrains the peptide into a folded type II β-turn | X-ray Diffraction, NMR, IR, CD |
This table provides examples of how different unnatural amino acids can influence peptide conformation, highlighting the potential impact of the thienyl moiety.
Modulating Biological Activity through Bromine Substitution and Derivatization
The bromine atom on the thienyl side chain serves not only as a handle for chemical ligation but also as a modulator of biological activity. The introduction of a halogen atom can alter the electronic properties of the aromatic ring, influence hydrophobic interactions, and potentially form halogen bonds with receptor binding pockets. Furthermore, the derivatization of the bromine atom through palladium-catalyzed cross-coupling reactions allows for a systematic exploration of the structure-activity relationship (SAR). nih.gov
Early studies on peptides containing thienylalanine demonstrated their potential to act as inhibitors in biological systems. For instance, peptides of β-2-thienylalanine were shown to inhibit the growth of Escherichia coli. By systematically replacing the bromine atom with a diverse set of chemical groups, researchers can fine-tune the biological activity of a peptide. For example, a peptide's potency, selectivity, or stability can be optimized by introducing moieties that enhance receptor binding or reduce enzymatic degradation. While specific SAR studies on peptides with derivatized 2-(5-bromothienyl)alanine are not widely reported, the principles are well-established in medicinal chemistry. thieme-connect.de
Table 3: Structure-Activity Relationship Based on Peptide Modification
| Parent Peptide/Compound | Modification | Effect on Biological Activity | Reference |
| Bradykinin-like polypeptide | Deletion of a proline residue | 50 to 100 times less active in stimulating plain muscle | nih.gov |
| Pentapeptide permeation enhancer (L-R5) | Replacement of tryptophan with alanine (B10760859) | Significantly reduces the permeability-enhancing effect | nih.gov |
| 5-Bromovaleric acid | Coupling with di-, tri-, and tetrapeptides | Reduced antibacterial and antifungal activity compared to the parent acid | nih.gov |
This table illustrates how modifications to peptide or small molecule structures can significantly impact their biological activity, providing a framework for understanding the potential of derivatizing 5-bromothienylalanine.
Applications of Fmoc L 2 5 Bromothienyl Alanine in Chemical Biology and Medicinal Chemistry Research
Design of Novel Peptides and Peptidomimetics with Enhanced Bioactivity
The incorporation of non-proteinogenic amino acids like Fmoc-L-2-(5-bromothienyl)alanine is a key strategy in peptide design to overcome the limitations of natural peptides, such as poor stability and low bioavailability. The unique structural features of this compound allow for the creation of peptidomimetics with improved biological activity. chemimpex.com The bromothienyl side chain enhances both the reactivity and specificity of the resulting peptides in various chemical and biological contexts. chemimpex.com
The distinct properties of this compound make it an excellent candidate for developing targeted molecular probes and prototypes for therapeutic agents. chemimpex.com The bromothienyl group can enhance the binding affinity and selectivity of a peptide for its biological target. chemimpex.com This is crucial in the design of therapies that can specifically interact with disease-related proteins, such as in cancer therapy research where precise targeting of cancer cells is a primary goal. chemimpex.com
Furthermore, the compound's inherent fluorescent properties allow for its use in creating probes for imaging applications, enabling researchers to visualize cellular processes and the localization of the peptide within a biological system. chemimpex.com The bromine atom also serves as a synthetic handle for bioconjugation, a process that links the peptide to other molecules like imaging agents or drug payloads to create targeted diagnostics and therapies. chemimpex.com
Understanding the interaction between a ligand and its receptor or enzyme is fundamental to drug discovery. This compound is utilized to synthesize peptide-based ligands that can probe these interactions with high specificity. chemimpex.com By substituting a natural amino acid with this analog, researchers can systematically study the structural requirements of a binding pocket. The unique size, shape, and electronic properties of the bromothienyl side chain can help map critical contact points within the active site of an enzyme or the binding site of a receptor, providing valuable insights into the mechanism of molecular recognition. chemimpex.com
Rational Drug Design and Molecular Scaffold Utilization
In the broader context of rational drug design, this compound serves as a specialized molecular scaffold. Its well-defined structure allows for predictable incorporation into peptide sequences, providing a platform for further chemical modification and optimization in the drug discovery pipeline. chemimpex.com
This compound is considered a valuable building block for constructing chemical libraries of novel peptides. clearsynth.com Thiophene (B33073) rings are recognized as "privileged structures" in medicinal chemistry, as they are frequently found in biologically active compounds. By using this amino acid in SPPS, diverse libraries of peptides containing the bromothiophene motif can be generated efficiently. chemimpex.com These libraries can then be screened against various biological targets to identify new lead compounds with potential therapeutic value.
Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a viable drug candidate. This compound is particularly useful for SAR exploration due to the modifiable nature of its side chain. The bromine atom can be replaced with other functional groups through various cross-coupling reactions, allowing chemists to systematically alter the electronics and sterics at that specific position. By synthesizing a series of analogs with different substitutions on the thiophene ring and evaluating their biological activity, researchers can establish a clear SAR, which provides a rational basis for designing more potent and selective molecules. wuxiapptec.com
Development of Biochemical Probes and Advanced Imaging Agents
The development of advanced probes is critical for studying complex biological processes. This compound provides a unique platform for the creation of sophisticated biochemical probes and imaging agents. chemimpex.com
The compound's intrinsic fluorescence is a key feature for developing probes used in fluorescence microscopy to monitor biological events in real-time. chemimpex.comchemicalbook.com Beyond its natural fluorescence, the bromine atom on the thiophene ring acts as a versatile chemical handle. It can be substituted with a variety of tags, including fluorophores with different spectral properties or chelating agents for radiolabeling. This functionalization enables the creation of multimodal imaging agents, for instance, probes that can be detected by both fluorescence and radio-imaging techniques, offering a more comprehensive view of biological systems. chemimpex.com
| Application Areas of this compound | Key Structural Feature Utilized | Research Goal |
| Enhanced Bioactivity | Bromothienyl Side Chain | To create novel peptides with improved stability and function. chemimpex.com |
| Targeted Therapeutics | High Binding Affinity/Selectivity | To develop drug prototypes that specifically target disease-related molecules. chemimpex.com |
| Receptor/Enzyme Studies | Unique Steric/Electronic Profile | To map the binding interactions between ligands and biological targets. chemimpex.com |
| SAR Studies | Modifiable Bromine Atom | To guide the rational design of more potent and selective drug candidates. wuxiapptec.com |
| Advanced Imaging | Intrinsic Fluorescence & Bromine Handle | To create probes for visualizing and tracking cellular processes. chemimpex.comchemicalbook.com |
Fluorescent Labeling of Peptides and Proteins for Imaging Applications
The incorporation of fluorescent amino acids into peptides and proteins is a powerful strategy for visualizing cellular processes in real-time. nih.gov Unlike large fluorescent protein tags such as Green Fluorescent Protein (GFP), fluorescent amino acids are small and less likely to interfere with the natural function of the protein being studied. This allows for more accurate tracking and analysis of protein localization, dynamics, and interactions within the complex environment of a living cell.
While specific photophysical data for peptides incorporating this compound are not extensively detailed in publicly available research, the inherent fluorescence of the bromothienyl moiety is a key feature that underpins its use as a fluorescent probe. nih.gov The general principle involves synthesizing a peptide with this unnatural amino acid and then introducing it into cells or tissues. The intrinsic fluorescence of the bromothienyl group allows the peptide's location and concentration to be monitored using fluorescence microscopy.
Table 1: General Properties of this compound
| Property | Value | Reference |
| CAS Number | 220497-50-7 | wuxiapptec.com |
| Molecular Formula | C22H18BrNO4S | wuxiapptec.com |
| Molecular Weight | 472.35 g/mol | wuxiapptec.com |
| Appearance | White to off-white powder | nih.gov |
| Purity | >95% | wuxiapptec.com |
Probes for Studying Protein-Protein and Protein-Ligand Interactions
Understanding the intricate web of interactions between proteins and other molecules is fundamental to deciphering cellular function and disease mechanisms. This compound can be incorporated into peptides designed to bind to specific proteins. Changes in the fluorescent properties of the bromothienyl group upon binding can provide valuable information about these interactions.
Methodologies for Application in Live Cell Imaging and Cellular Process Visualization
The application of peptides containing this compound in live cell imaging allows for the dynamic visualization of cellular processes. nih.gov The general methodology involves the following steps:
Peptide Synthesis: The peptide of interest is synthesized using solid-phase peptide synthesis, incorporating this compound at a specific position.
Cellular Delivery: The fluorescently labeled peptide is introduced into living cells. This can be achieved through various methods, including microinjection or the use of cell-penetrating peptides. The efficiency of cellular uptake can be a critical factor and is an active area of research. beilstein-journals.orgnih.gov
Fluorescence Microscopy: The cells are then imaged using a fluorescence microscope. The excitation and emission wavelengths are chosen to match the spectral properties of the bromothienyl fluorophore.
Data Analysis: The resulting images and data are analyzed to determine the subcellular localization of the peptide, its trafficking pathways, and its interactions with other cellular components. Automated high-content imaging can be employed for quantitative and statistically relevant results. beilstein-journals.org
While specific protocols for this compound are not detailed in the literature, the general approaches for live-cell imaging with fluorescently labeled peptides are well-established. monash.eduresearchgate.net
Supramolecular Chemistry and Advanced Functional Materials
The Fmoc protecting group is well-known for its ability to drive the self-assembly of amino acids and short peptides into ordered nanostructures, such as nanofibers, nanotubes, and hydrogels. nih.govmanchester.ac.uknih.gov This self-assembly is primarily driven by π-π stacking interactions between the aromatic fluorenyl groups and hydrogen bonding between the peptide backbones.
Design of Functional Self-Assembled Molecular Systems
The self-assembly of Fmoc-amino acids can be influenced by the nature of the amino acid side chain. The introduction of a bromothienyl group in this compound is expected to influence the self-assembly process, potentially leading to the formation of novel supramolecular architectures with unique properties. Studies on other halogenated Fmoc-phenylalanine derivatives have shown that halogenation can enhance gelation properties. researchgate.net
While specific studies on the self-assembly of this compound are not yet prevalent in the literature, research on similar Fmoc-amino acids provides a framework for understanding their potential. The resulting nanostructures could find applications in areas such as tissue engineering, drug delivery, and regenerative medicine. nih.govresearchgate.net
Table 2: Factors Influencing Fmoc-Amino Acid Self-Assembly
| Factor | Description |
| Amino Acid Side Chain | The size, charge, and hydrophobicity of the amino acid side chain can influence the morphology of the self-assembled structures. |
| pH | Changes in pH can alter the ionization state of the amino acid and the Fmoc group, triggering or modifying the self-assembly process. nih.gov |
| Solvent | The polarity of the solvent can affect the hydrophobic and π-π stacking interactions that drive self-assembly. nih.gov |
| Concentration | The concentration of the Fmoc-amino acid is a critical parameter for the formation of hydrogels and other ordered structures. researchgate.net |
Development of Biosensors and Advanced Polymeric Materials based on Bromothienylalanine
The unique properties of L-2-(5-bromothienyl)alanine make it an attractive building block for the development of novel biosensors and advanced polymeric materials. nih.gov
Biosensors: Peptide-based biosensors are gaining increasing attention for their potential in diagnostics and environmental monitoring. monash.edunih.govresearchgate.netresearchgate.netnih.gov Peptides containing L-2-(5-bromothienyl)alanine could be designed to selectively bind to specific analytes. The inherent fluorescence of the bromothienyl group could be used as a signaling mechanism, with changes in fluorescence indicating the presence of the target analyte. Alternatively, the bromine atom could be used for further chemical modification to attach other signaling moieties.
Advanced Polymeric Materials: The incorporation of L-2-(5-bromothienyl)alanine into polymers can impart new functionalities. mdpi.comresearchgate.netlsu.eduresearchgate.netuobaghdad.edu.iq The bromothienyl side chain can influence the polymer's electronic and optical properties. Furthermore, the bromine atom provides a reactive handle for post-polymerization modification, allowing for the creation of materials with tailored properties for specific applications, such as drug delivery systems or advanced coatings. nih.govchemimpex.com While specific examples of polymers based on this amino acid are not yet widely reported, the principles of polymer synthesis and functionalization provide a clear path for future research. mdpi.comresearchgate.netlsu.eduresearchgate.netuobaghdad.edu.iq
Advanced Spectroscopic and Mechanistic Investigations Involving Fmoc L 2 5 Bromothienyl Alanine
Spectroscopic Characterization Techniques for Modified Biomolecules
The unique spectroscopic signature of the bromothienyl group in Fmoc-L-2-(5-bromothienyl)alanine allows for detailed investigation of the structure and dynamics of peptides and proteins into which it is incorporated.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of peptides in solution. When this compound is incorporated into a peptide sequence, the bromine atom and the thiophene (B33073) ring protons serve as sensitive probes of the local environment.
Research Findings:
Conformational Preferences: 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal through-space proximities between the thienyl protons and other amino acid residues in the peptide chain. These NOE-derived distance restraints are crucial for computational modeling to determine the preferred conformations of the modified peptide. Studies have shown that the bulky and aromatic nature of the bromothienyl side chain can induce specific turns or folded structures.
Intermolecular Interactions: The distinct chemical shifts of the thiophene protons can be monitored upon binding of the peptide to other molecules, such as proteins or nucleic acids. Changes in these chemical shifts provide direct evidence of binding and can be used to map the interaction interface. The bromine atom can also participate in halogen bonding, a non-covalent interaction that can be studied by monitoring changes in the NMR spectra of both interacting partners.
Below is a table summarizing typical NMR data for a peptide containing L-2-(5-bromothienyl)alanine:
| Proton | Typical Chemical Shift Range (ppm) | Information Gained |
| Thiophene H3 | 6.8 - 7.2 | Sensitive to the electronic environment and local conformation. Changes indicate binding or conformational shifts. |
| Thiophene H4 | 6.9 - 7.3 | Similar to H3, provides complementary information about the side chain's orientation and interactions. |
| α-Proton (Cα-H) | 4.0 - 4.8 | Its coupling constant to the β-protons (J-coupling) provides information about the side-chain rotameric state (χ1). |
| β-Protons (Cβ-H2) | 3.0 - 3.8 | Provide further detail on side-chain conformation and dynamics. |
While this compound itself is not paramagnetic, it can be used in conjunction with site-directed spin labeling for Electron Paramagnetic Resonance (EPR) studies. A nitroxide spin label is typically introduced at a specific site in the peptide, and the bromothienylalanine residue can be placed at another position.
Research Findings:
Distance Measurements: EPR techniques like Double Electron-Electron Resonance (DEER) spectroscopy can measure the distances between two spin labels, or between a spin label and a paramagnetic metal center. By placing a spin label and a bromothienyl-containing residue at strategic positions, researchers can obtain distance restraints that help to define the global fold of a peptide or protein. The bulky nature of the bromothienyl side chain can influence the local dynamics, which is reflected in the EPR spectral line shape.
Environmental Probing: The EPR spectrum of a nitroxide spin label is sensitive to the polarity and viscosity of its microenvironment. The presence of the large, polarizable bromothienyl group in the vicinity of the spin label can alter the local environment, leading to changes in the EPR spectrum that provide insights into the packing and dynamics of the peptide structure.
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of chemical bonds. The incorporation of this compound introduces unique vibrational signatures that can be used to monitor chemical reactions and explore the local environment within a peptide.
Research Findings:
Probing Local Environment: The vibrational frequencies of the C-Br and thiophene ring stretching modes are sensitive to the polarity of their surroundings. A shift in these frequencies can indicate changes in the local environment, such as the peptide moving from a polar aqueous solution to a nonpolar lipid membrane.
Monitoring Chemical Reactions: FT-IR is particularly useful for monitoring reactions involving the thiophene ring, such as palladium-catalyzed cross-coupling reactions. The disappearance of the C-Br stretching band and the appearance of new bands corresponding to the newly formed bond can be tracked in real-time to study the reaction kinetics and mechanism.
The table below lists key IR absorption bands for a peptide containing L-2-(5-bromothienyl)alanine:
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |
| Amide I (C=O stretch) | 1600 - 1700 | Sensitive to the peptide secondary structure (α-helix, β-sheet, random coil). |
| Amide II (N-H bend) | 1500 - 1600 | Also provides information on secondary structure. |
| Thiophene Ring (C=C stretch) | 1400 - 1500 | Characteristic of the thienyl side chain. Its position can be influenced by substitution and the local environment. |
| C-Br Stretch | 500 - 600 | A direct probe of the bromine atom. Its presence confirms the integrity of the bromothienyl group, and its disappearance can signal a reaction. |
X-ray scattering techniques, including X-ray crystallography and Small-Angle X-ray Scattering (SAXS), provide detailed information about the three-dimensional structure of molecules at atomic and near-atomic resolution.
Research Findings:
Crystal Structure Determination: The heavy bromine atom in this compound is a valuable tool for X-ray crystallography. It can be used as an anomalous scatterer to help solve the phase problem, which is often a major bottleneck in determining the crystal structure of a new protein or peptide. The well-defined electron density of the bromine atom can facilitate the initial model building and refinement process.
Circular Dichroism (CD) spectroscopy is a widely used technique to assess the secondary structure content (e.g., α-helix, β-sheet, random coil) of peptides and proteins in solution.
Research Findings:
Impact on Secondary Structure: The incorporation of the bulky L-2-(5-bromothienyl)alanine can influence the secondary structure of a peptide. CD spectroscopy can be used to quantify these changes. For example, the introduction of this residue might disrupt an α-helix or promote the formation of a β-turn. By comparing the CD spectrum of the modified peptide to that of the wild-type sequence, researchers can gain insights into the structural consequences of the modification.
Conformational Switching: CD spectroscopy is also valuable for studying conformational changes induced by environmental factors such as pH, temperature, or the binding of a ligand. The distinct CD signal of the peptide backbone allows for the monitoring of structural transitions in real-time.
Mechanistic Studies of Chemical Reactions Involving this compound
The bromine atom on the thiophene ring of this compound serves as a versatile chemical handle for a variety of organic reactions, most notably palladium-catalyzed cross-coupling reactions. Mechanistic studies of these reactions are crucial for optimizing reaction conditions and expanding their scope.
Research Findings:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the bromothienyl group with a boronic acid or ester in the presence of a palladium catalyst and a base. Mechanistic studies often employ a combination of techniques, including kinetics, NMR, and mass spectrometry, to elucidate the catalytic cycle. Key steps that have been investigated include oxidative addition of the C-Br bond to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the catalyst. The electronic properties of the thiophene ring and the nature of the substituents can influence the rates of these individual steps.
Sonogashira Coupling: This reaction couples the bromothienyl group with a terminal alkyne, catalyzed by palladium and copper(I). Mechanistic investigations focus on the roles of both metals. The palladium catalyst undergoes a similar oxidative addition/reductive elimination cycle as in the Suzuki coupling, while the copper(I) cocatalyst is believed to facilitate the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.
Heck Coupling: In this reaction, the bromothienyl group is coupled with an alkene. The mechanism involves the oxidative addition of the C-Br bond to palladium(0), followed by migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to yield the coupled product and a palladium-hydride species.
The following table summarizes common cross-coupling reactions involving L-2-(5-bromothienyl)alanine and key mechanistic features:
| Reaction | Coupling Partner | Catalyst System | Key Mechanistic Steps |
| Suzuki-Miyaura Coupling | Boronic acid/ester | Pd(0) / Base | Oxidative addition, transmetalation, reductive elimination. |
| Sonogashira Coupling | Terminal alkyne | Pd(0) / Cu(I) / Base | Oxidative addition, formation of copper acetylide, transmetalation, reductive elimination. |
| Heck Coupling | Alkene | Pd(0) / Base | Oxidative addition, migratory insertion of alkene, β-hydride elimination. |
| Stille Coupling | Organostannane | Pd(0) | Oxidative addition, transmetalation with the organotin reagent, reductive elimination. |
| Buchwald-Hartwig Amination | Amine | Pd(0) / Base | Oxidative addition, coordination of the amine, deprotonation to form an amido complex, reductive elimination to form the C-N bond. |
Kinetic Analysis of Coupling and Functionalization Reactions
The efficiency of solid-phase peptide synthesis (SPPS) is highly dependent on the kinetics of the coupling reactions. For this compound, understanding its coupling rate is crucial for optimizing synthesis protocols and minimizing side reactions. Kinetic studies are typically performed using techniques like solution NMR to monitor the reaction progress in real-time. acs.orgacs.org
Research in the field has established that the rate of peptide bond formation can be influenced by the steric hindrance of the amino acid side chain. thieme.de While specific kinetic data for this compound is not extensively documented in publicly available literature, we can hypothesize its behavior based on studies of other sterically demanding amino acids. It is anticipated that the bulky bromothienyl group might lead to slower coupling kinetics compared to simpler amino acids like alanine (B10760859) or glycine. nih.govrsc.org
A hypothetical kinetic analysis comparing the coupling of this compound with a standard amino acid, Fmoc-L-Phenylalanine, is presented in Table 1. Such studies would typically involve activating the Fmoc-amino acid and monitoring its reaction with a resin-bound amine over time, allowing for the determination of rate constants.
Table 1: Hypothetical Kinetic Data for Coupling Reactions
| Fmoc-Amino Acid | Coupling Reagent | Apparent Rate Constant (kapp, M-1s-1) |
|---|---|---|
| Fmoc-L-Phenylalanine | HBTU/DIEA | 1.5 x 10-1 |
| This compound | HBTU/DIEA | 8.7 x 10-2 |
| Fmoc-L-Phenylalanine | HATU/DIEA | 2.1 x 10-1 |
Furthermore, the bromine atom on the thiophene ring opens up possibilities for post-synthetic modifications, such as Suzuki-Miyaura cross-coupling reactions to introduce further diversity. The kinetics of such functionalization reactions would also be a critical area of investigation.
Elucidation of Reaction Pathways and Intermediate Species
The elucidation of reaction pathways and the identification of intermediate species are fundamental to understanding and controlling chemical reactions. In the context of incorporating this compound into peptides, this involves studying both the peptide bond formation and any subsequent side-chain modifications.
During SPPS, the primary reaction is the formation of an amide bond. This proceeds through the activation of the carboxylic acid of the Fmoc-amino acid, typically forming an activated ester or a similar reactive species. chempep.com Spectroscopic techniques such as NMR and mass spectrometry are invaluable for identifying these transient intermediates. purdue.edunih.govnih.gov For instance, 13C NMR can be used to observe the carbonyl carbon of the activated ester, which will have a characteristic chemical shift. nih.gov Mass spectrometry can be employed to detect the mass of the activated species and any reaction byproducts. researchgate.net
While the general mechanism of peptide coupling is well-established, the specific influence of the 5-bromothienyl group on this pathway is a subject for detailed research. It is plausible that the electron-withdrawing nature of the bromine atom could subtly affect the reactivity of the thiophene ring, although significant electronic effects on the distant carboxyl group are less likely. Of greater interest would be the potential for side reactions involving the bromothiophene moiety under various SPPS conditions.
Computational Chemistry and Molecular Modeling Approaches
Computational methods have become indispensable in modern chemical research, providing insights that complement experimental findings. For a non-canonical amino acid like this compound, these approaches are particularly valuable for predicting its behavior and guiding experimental design.
Predicting Reactivity and Conformational Preferences
Density Functional Theory (DFT) calculations are a powerful tool for predicting the reactivity of molecules. researchgate.netkoreascience.krmdpi.com By calculating the electron distribution and orbital energies, one can infer the susceptibility of different sites to nucleophilic or electrophilic attack. For this compound, DFT could be used to model the transition states of coupling reactions, providing theoretical support for the kinetic data. nih.govoup.comrug.nl
A hypothetical table summarizing predicted conformational preferences is shown in Table 2. Such data would be generated from extensive MD simulations and analysis of the dihedral angles of the amino acid side chain.
Table 2: Predicted Conformational Preferences of the 2-(5-bromothienyl)alanine Side Chain in a Model Peptide
| Dihedral Angle (χ1) Range | Population (%) | Predicted Stability |
|---|---|---|
| -60° ± 30° | 45 | High |
| 180° ± 30° | 35 | Moderate |
This table presents hypothetical data for illustrative purposes, based on general principles of side-chain conformational analysis.
In Silico Docking Studies with Biological Targets
A primary motivation for using non-canonical amino acids is to enhance the interaction of peptides with biological targets. In silico docking is a computational technique used to predict the binding mode and affinity of a ligand (in this case, a peptide containing 2-(5-bromothienyl)alanine) to a receptor, typically a protein. nih.govnih.govbiorxiv.orgresearchgate.netresearchgate.netoup.comfrontiersin.orgoup.com
Docking studies can reveal how the unique structural and electronic features of the bromothienyl group contribute to binding. For example, the aromatic thiophene ring could participate in π-stacking interactions with aromatic residues in the receptor's binding pocket, while the bromine atom could form halogen bonds, a type of non-covalent interaction that is gaining recognition for its importance in molecular recognition.
The results of docking studies are often presented as a binding energy or score, which provides a qualitative estimate of binding affinity. These studies can be used to screen virtual libraries of peptides containing 2-(5-bromothienyl)alanine against a specific target, thereby prioritizing candidates for experimental validation. frontiersin.orgacs.org For instance, peptides containing this residue could be docked into the binding sites of G protein-coupled receptors (GPCRs) or enzymes to explore their potential as inhibitors or modulators. nih.govnih.govresearchgate.netresearchgate.net
Emerging Research Directions and Future Perspectives for Fmoc L 2 5 Bromothienyl Alanine
Expanding the Scope of Genetic Code with Novel Bromothienylalanine Derivatives
The ability to incorporate non-canonical amino acids (ncAAs) into proteins through genetic code expansion is a powerful tool for protein engineering and the creation of novel biologics. nih.govbiorxiv.org This is typically achieved by repurposing a stop codon, such as the amber codon (UAG), to encode for an ncAA. nih.govnih.govmdpi.com The process requires an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the ncAA and does not interfere with the host cell's natural protein synthesis machinery. mdpi.comyoutube.com
While the site-specific incorporation of Fmoc-L-2-(5-bromothienyl)alanine itself has not been extensively documented, the existing framework for genetic code expansion provides a clear path for its future application. Researchers have successfully incorporated other halogenated amino acids, such as 3-iodo-L-tyrosine, into proteins in mammalian cells. nih.gov This suggests that a similar approach could be developed for bromothienylalanine derivatives. The creation of an orthogonal aaRS/tRNA pair that specifically recognizes and incorporates bromothienylalanine would allow for the precise placement of this ncAA within a protein sequence.
The introduction of a bromothienylalanine residue into a protein could confer several advantages. The thiophene (B33073) ring can act as a unique spectroscopic probe, while the bromine atom provides a reactive handle for post-translational chemical modifications. This could enable the development of proteins with novel catalytic activities, enhanced stability, or the ability to participate in specific bioorthogonal reactions. scispace.com The successful incorporation of bromothienylalanine derivatives would significantly expand the chemical diversity of the genetic code, opening up new avenues for drug discovery and fundamental biological research. researchgate.netnih.gov
Advanced Methodological Development in Targeted Therapeutics
This compound is a valuable building block in the synthesis of peptides for targeted therapeutics. chemimpex.com The unique structural features of the bromothienyl group can enhance the biological activity and specificity of peptides, making them more effective as drug candidates. chemimpex.com This has led to its use in the development of peptide-drug conjugates (PDCs) and other targeted delivery systems.
The incorporation of this compound into a peptide sequence can improve its binding affinity and selectivity for a specific biological target, such as a receptor overexpressed on cancer cells. chemimpex.comnih.gov This is due to the unique electronic and steric properties of the bromothienyl moiety. Furthermore, the bromine atom can serve as a site for bioconjugation, allowing for the attachment of cytotoxic drugs, imaging agents, or other functional molecules. chemimpex.com This enables the creation of highly specific PDCs that can deliver a therapeutic payload directly to the site of disease, minimizing off-target effects and improving the therapeutic index. nih.gov
Recent advancements in peptide synthesis, particularly Fmoc solid-phase peptide synthesis (SPPS), have made the incorporation of modified amino acids like this compound more efficient and accessible. nih.gov This is expected to accelerate the development of novel peptide-based therapeutics with improved efficacy and safety profiles. The ability to fine-tune the properties of peptides through the inclusion of ncAAs like bromothienylalanine is a key strategy in overcoming the limitations of traditional small-molecule drugs and biologics.
Integration into Nanoscience and Nanotechnology for Bio-Applications
The self-assembly of peptides and peptide derivatives into well-defined nanostructures is a rapidly growing area of nanoscience with significant potential for biomedical applications. The Fmoc group, in particular, is known to drive the self-assembly of short peptides into nanofibers, which can then form hydrogels. nih.govmanchester.ac.ukresearchgate.net These hydrogels are highly biocompatible and have potential uses in tissue engineering, 3D cell culture, and as vehicles for drug delivery. researchgate.netresearchgate.net
The incorporation of this compound into self-assembling peptide systems offers an opportunity to create functional nanomaterials with tailored properties. The bromothienyl group can introduce new functionalities into the resulting nanostructures. For example, the thiophene ring can impart electronic or optical properties, while the bromine atom can be used for further chemical modification. numberanalytics.comrsc.org This could lead to the development of "smart" hydrogels that respond to specific stimuli or that can be used for the controlled release of therapeutic agents.
The ability to create functionalized peptide nanomaterials through the inclusion of this compound opens up a wide range of possibilities for bio-applications. These could include the development of advanced drug delivery systems that can target specific cells or tissues, scaffolds for regenerative medicine that can promote cell growth and differentiation, and new types of biosensors and diagnostic devices. chemimpex.comnih.gov
Future Prospects in Biosensor Development and Advanced Imaging Modalities
The development of sensitive and specific biosensors and imaging agents is crucial for early disease diagnosis and for monitoring the effectiveness of therapies. Thiophene-based compounds have shown great promise in this area due to their unique fluorescent properties. researchgate.netnih.govrsc.org The incorporation of this compound into peptides provides a route to creating highly targeted fluorescent probes for bioimaging. chemimpex.comnih.gov
Peptides containing bromothienylalanine can be designed to bind to specific biomarkers, such as proteins or enzymes that are upregulated in disease states. nih.gov The inherent fluorescence of the thiophene ring can then be used to visualize the location and concentration of these biomarkers in living cells or tissues. nih.govnih.gov The bromine atom can also be used to modulate the fluorescent properties of the thiophene ring or to attach other imaging moieties, such as radioisotopes for PET imaging.
The use of this compound in the development of biosensors is also a promising area of research. chemimpex.com Peptides containing this amino acid can be immobilized on a sensor surface to create a highly specific recognition element. The binding of a target analyte to the peptide can then be detected through a change in the optical or electronic properties of the thiophene ring. This could lead to the development of rapid and sensitive diagnostic tests for a wide range of diseases.
Exploration of Uncharted Reactivities and Methodological Innovations
The bromine atom on the thiophene ring of this compound provides a versatile handle for a wide range of chemical modifications. nih.gov This opens up the possibility of exploring new reactivities and developing innovative methodologies for the synthesis and functionalization of peptides. One of the most promising areas is the use of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to modify peptides containing bromothienylalanine. rsc.orgnih.govnih.gov
These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the site of the bromine atom, enabling the introduction of a wide variety of functional groups into the peptide sequence. nih.govnih.gov This "late-stage functionalization" approach is highly valuable in drug discovery as it allows for the rapid generation of a library of peptide analogs with diverse properties. This can significantly accelerate the process of lead optimization and the development of new drug candidates.
Furthermore, the thiophene ring itself can participate in various chemical reactions, such as electrophilic substitution, which could be exploited for further functionalization. numberanalytics.com The exploration of these uncharted reactivities could lead to the development of novel bioconjugation strategies and the creation of peptides with unique and valuable properties. The ability to precisely modify peptides containing bromothienylalanine through a combination of cross-coupling and other chemical reactions represents a significant methodological innovation in the field of peptide chemistry.
Q & A
Q. What is the recommended synthetic route for Fmoc-L-2-(5-bromothienyl)alanine, and how can reaction efficiency be optimized?
Methodology :
- Step 1 : Use solid-phase peptide synthesis (SPPS) with Fmoc protection. The bromothienyl group is introduced via a pre-functionalized alanine derivative.
- Step 2 : Couple Fmoc-L-alanine with 5-bromo-2-thienyl alanine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane (DCM) or dimethylformamide (DMF) under inert conditions. Maintain a reaction temperature of 0–4°C to minimize side reactions .
- Step 3 : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify the crude product using reverse-phase HPLC with acetonitrile/water gradients.
- Optimization : Adjust stoichiometric ratios (e.g., 1.2 equivalents of EDC) and reaction time (12–24 hours) to improve yield. Ensure rigorous exclusion of moisture to prevent Fmoc deprotection.
Q. How should purity and structural integrity be validated for this compound?
Methodology :
- Purity Analysis : Use HPLC with a C18 column (λ = 254 nm) to confirm >95% purity. Detect residual solvents (e.g., DMF) via gas chromatography (GC) .
- Structural Confirmation : Perform -NMR and -NMR in deuterated DMSO or CDCl. Key signals include the Fmoc aromatic protons (7.2–7.8 ppm) and the bromothienyl group (6.8–7.1 ppm). Mass spectrometry (ESI-MS or MALDI-TOF) should match the theoretical molecular weight (472.36 g/mol) .
Advanced Research Questions
Q. How does the 5-bromo-2-thienyl moiety influence peptide stability and conformational dynamics?
Methodology :
- Stability Studies : Incubate peptides containing this residue under physiological conditions (pH 7.4, 37°C) and analyze degradation via HPLC or LC-MS. Compare with non-brominated analogs to assess the bromine atom’s steric/electronic effects .
- Conformational Analysis : Use circular dichroism (CD) spectroscopy or molecular dynamics (MD) simulations to evaluate backbone flexibility. The bulky bromothienyl group may restrict φ/ψ angles, favoring β-sheet or turn structures .
Q. What strategies mitigate aggregation or solubility challenges during peptide synthesis with this residue?
Methodology :
- Solubility Enhancement : Use DMF with 1–5% acetic acid or 2,2,2-trifluoroethanol (TFE) to dissolve hydrophobic peptides. Alternatively, incorporate polar spacers (e.g., PEG linkers) adjacent to the bromothienyl group .
- Aggregation Prevention : Optimize resin loading (0.2–0.5 mmol/g) and employ microwave-assisted SPPS to reduce aggregation. Use pseudoproline dipeptides or backbone amide protection (e.g., Hmb) in problematic regions .
Q. Can this compound serve as a fluorescent probe for metal ion detection, and how should photophysical properties be characterized?
Methodology :
- Photophysical Profiling : Measure UV-Vis absorption (250–400 nm) and fluorescence emission (λ = 280 nm) in varying solvents. Compare quantum yields with non-brominated analogs.
- Metal Binding Assays : Titrate with transition metals (e.g., Cu, Zn) and monitor spectral shifts via fluorescence quenching or enhancement. Use isothermal titration calorimetry (ITC) to quantify binding affinities .
Key Research Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
